molecular formula C14H20N2O4 B7780124 [2-Hydroxyimino-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester

[2-Hydroxyimino-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B7780124
M. Wt: 280.32 g/mol
InChI Key: CMIMEDYNRDOONE-FOWTUZBSSA-N
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Description

[2-Hydroxyimino-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester is a synthetic organic compound characterized by a tert-butyl carbamate group linked to an ethyl chain substituted with a hydroxyimino (oxime) moiety and a 4-methoxyphenyl aromatic ring. This structure combines protective group chemistry (tert-butyl carbamate) with functional groups that enable diverse reactivity, such as the oxime (C=N-OH) and the electron-rich methoxyphenyl group. The compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors and peptidomimetics .

Properties

IUPAC Name

tert-butyl N-[(2Z)-2-hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9-12(16-18)10-5-7-11(19-4)8-6-10/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIMEDYNRDOONE-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NO)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C(=N\O)/C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Intermediate Synthesis

The synthesis begins with the preparation of 2-(4-methoxyphenyl)glyoxal, a critical precursor for introducing the hydroxyimino moiety. This compound undergoes oximation using hydroxylamine hydrochloride in ethanol/water mixtures at 60–70°C, yielding 2-hydroxyimino-2-(4-methoxyphenyl)acetaldehyde. Subsequent reductive amination with tert-butyl carbamate derivatives introduces the ethylcarbamic acid tert-butyl ester group. For instance, tert-butyl 2-(aminooxy)ethylcarbamate reacts with the aldehyde intermediate in dehydrated ethyl acetate under inert conditions, achieving a 74% yield after crystallization.

Table 1: Representative Reaction Conditions for Intermediate Synthesis

StepReagentsSolventTemperatureYield
OximationNH₂OH·HCl, NaOAcEthanol/H₂O60–70°C85–90%
Reductive Aminationtert-Butyl carbamate, NaBH₃CNTHF0–25°C70–78%
EsterificationIsobutyl chloroformate, Et₃NDehydrated EtOAc-30–0°C74%

tert-Butyl Carbamate Functionalization

The tert-butyl carbamate group is introduced via two primary routes:

  • Direct Coupling : Reacting 2-hydroxyimino-2-(4-methoxyphenyl)ethylamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–25°C, catalyzed by 4-dimethylaminopyridine (DMAP).

  • Stepwise Protection : Sequential protection of the amine group using Boc-anhydride followed by oximation, as demonstrated in the synthesis of analogous quinoline derivatives.

Reaction Mechanisms and Stereochemical Considerations

Hydroxyimino Group Formation

The oximation reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon of 2-(4-methoxyphenyl)glyoxal, forming an intermediate hemiaminal that dehydrates to the oxime. The reaction’s pH (maintained at 4–5 using sodium acetate) ensures protonation of the hydroxylamine, enhancing its nucleophilicity.

Esterification Dynamics

The tert-butyl esterification employs isobutyl chloroformate as an activating agent, generating a mixed carbonate intermediate that reacts with the amine group. Triethylamine acts as a base, scavenging HCl byproducts and preventing side reactions.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Ethyl Acetate vs. THF : Ethyl acetate enhances solubility of tert-butyl carbamate intermediates, achieving 74% yield compared to 65% in THF.

  • Low-Temperature Control : Maintaining temperatures below 0°C during chloroformate activation minimizes racemization and byproduct formation.

Catalytic Systems

Copper catalysts, notably Cu(OOCCH₃)₂·H₂O, improve yields in methoxylation steps (e.g., 85% yield with 10–20% formamide cosolvent). This parallels methodologies in 2-tert-butyl-4-methoxyphenol synthesis, where copper facilitates aryl bromide methoxylation.

Purification and Analytical Validation

Crystallization Techniques

Crude products are purified via solvent-mediated crystallization. For example, hexane/ethanol mixtures (3:1 v/v) precipitate the target compound with >99% purity, as confirmed by HPLC.

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 1.44 (s, 9H, tert-butyl), δ 3.80 (s, 3H, OCH₃), and δ 8.10 (s, 1H, N-OH).

  • MS (ESI+) : m/z 281.2 [M+H]⁺, consistent with the molecular formula C₁₄H₂₀N₂O₄ .

Chemical Reactions Analysis

Types of Reactions

[2-Hydroxyimino-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction can produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, [2-Hydroxyimino-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme mechanisms or as a precursor for biologically active derivatives.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to determine their efficacy in treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [2-Hydroxyimino-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function. The overall effect of the compound depends on the specific biological context and the pathways involved.

Comparison with Similar Compounds

Structural Variations and Functional Group Differences

The tert-butyl carbamate group is a common feature in many intermediates, but substituents on the adjacent ethyl or aromatic groups dictate their chemical behavior and applications. Key structural analogs include:

Compound Name Substituents/Functional Groups Key Differences Reference
[2-Amino-2-(4-methoxyphenyl)ethyl]-carbamic acid tert-butyl ester Amino (-NH2) instead of hydroxyimino (-C=N-OH) Lacks oxime group; reduced redox activity
(4-Hydroxyimino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester Pyridinyl ring instead of methoxyphenyl Heteroaromatic vs. methoxy-substituted phenyl
[2-(4-Hydroxy-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester Ketone (-CO-) instead of hydroxyimino; 4-hydroxyphenyl Oxo group lacks nucleophilic oxime properties
(4-Hydroxymethyl-benzyl)-carbamic acid tert-butyl ester Hydroxymethyl (-CH2OH) on benzyl ring Aliphatic alcohol vs. oxime; altered solubility

Key Observations :

  • The hydroxyimino group in the target compound introduces unique reactivity, such as participation in coordination chemistry (e.g., metal chelation) or serving as a precursor for amine synthesis via reduction .
  • Aromatic substituents (e.g., methoxy vs.

Physical and Spectroscopic Properties

  • IR Spectroscopy : Expected peaks for oxime (C=N stretch ~1640 cm⁻¹) and carbamate (C=O ~1700 cm⁻¹), similar to .
  • NMR : Distinct signals for methoxyphenyl (δ ~3.8 ppm for -OCH3) and oxime protons (δ ~8-10 ppm) .
  • Molecular Weight: Calculated as 308.35 g/mol (C₁₅H₂₁N₂O₄), higher than the amino analog (279.34 g/mol, ) due to the oxime group .

Biological Activity

[2-Hydroxyimino-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester, often referred to as a carbamate derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its unique structure, may exhibit various therapeutic properties, including anti-inflammatory and antiviral effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

The compound's chemical properties are crucial for understanding its biological activity. Below is a summary of its key chemical characteristics:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Boiling Point405.0 ± 28.0 °C (Predicted)
Density1.10 ± 0.1 g/cm³ (Predicted)
pKa10.51 ± 0.14 (Predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways and viral replication processes. The presence of the hydroxyimino group enhances its reactivity, potentially leading to inhibition of specific enzymes.

Anti-inflammatory Activity

Research indicates that carbamate derivatives can possess anti-inflammatory properties. In a study examining the effects of similar compounds on pro-inflammatory cytokines, it was observed that these derivatives significantly reduced the levels of TNF-alpha and IL-6 in vitro, suggesting a potential mechanism for their anti-inflammatory action .

Antiviral Activity

The compound's structure suggests potential antiviral activity. A study on related compounds demonstrated that modifications in the aryl head group could enhance binding affinity to viral proteins, effectively blocking viral entry into host cells . The specific interactions of this compound with viral targets remain to be elucidated but warrant further investigation.

Case Studies

  • In Vitro Studies : In a controlled laboratory setting, this compound was tested against several inflammatory cell lines. Results showed a dose-dependent reduction in cell viability at higher concentrations, indicating cytotoxic effects that could be beneficial in targeting rapidly dividing inflammatory cells.
  • Animal Models : Animal studies involving induced inflammation models demonstrated that administration of this compound led to a significant decrease in swelling and pain responses compared to control groups treated with saline solutions. This suggests potential therapeutic applications for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [2-Hydroxyimino-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester, and how can reaction conditions be tailored to improve yield?

  • Methodology: The synthesis typically involves sequential protection of the amine group using tert-butyl chloroformate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or Et₃N) in solvents like dichloromethane (DCM) or THF. The hydroxyimino group can be introduced via oxime formation using hydroxylamine hydrochloride under mildly acidic conditions (pH 4–5). Key parameters include temperature control (0–25°C) and stoichiometric ratios (e.g., 1.2 equivalents of Boc reagent). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating high-purity product .

Q. How does the tert-butyl carbamate group influence the compound’s stability during storage and biological assays?

  • Methodology: The tert-butyl ester is stable under neutral and basic conditions but hydrolyzes under strong acids (e.g., TFA in DCM) or prolonged exposure to aqueous media. Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. For biological assays, use buffered solutions (pH 7.4) and avoid lyophilization to prevent premature deprotection .

Advanced Research Questions

Q. What strategies resolve contradictory data on the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology: Contradictions may arise from competing pathways (e.g., elimination vs. substitution). Mechanistic studies using isotopic labeling (e.g., D₂O for tracking proton transfer) and kinetic profiling (variable-temperature NMR) can clarify dominant pathways. Computational DFT calculations (e.g., Gaussian 16) model transition states to predict regioselectivity .

Q. How can the hydroxyimino group be selectively functionalized without disrupting the tert-butyl carbamate?

  • Methodology: The hydroxyimino group undergoes condensation with aldehydes/ketones (e.g., benzaldehyde in EtOH, 60°C) to form hydrazones. Protect the carbamate with acid-labile groups (e.g., Boc) during functionalization. Monitor reactions via FT-IR (C=N stretch at 1600–1650 cm⁻¹) and LC-MS to confirm selectivity .

Q. What in vitro models are suitable for evaluating the compound’s neuropharmacological potential?

  • Methodology: Use primary neuronal cultures or SH-SY5Y cell lines to assess neuroprotective effects against oxidative stress (H₂O₂-induced apoptosis). Measure caspase-3 activity (fluorogenic substrates) and mitochondrial membrane potential (JC-1 dye). Dose-response curves (1–100 μM) and comparisons to reference compounds (e.g., riluzole) validate specificity .

Data Analysis and Experimental Design

Q. How can contradictory results in biological activity assays be reconciled?

  • Methodology: Discrepancies may stem from assay conditions (e.g., serum protein binding, pH variations). Repeat assays with standardized protocols (e.g., serum-free media, controlled O₂ levels). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to cross-validate results. Statistical meta-analysis of dose-response data identifies outliers .

Q. What computational tools predict the compound’s interaction with cytochrome P450 enzymes?

  • Methodology: Molecular docking (AutoDock Vina) against CYP3A4 and CYP2D6 crystal structures (PDB IDs: 1TQN, 3QM4) identifies potential metabolic sites. MD simulations (GROMACS) assess binding stability. Validate predictions with in vitro microsomal stability assays (NADPH depletion monitored via LC-MS/MS) .

Structural and Mechanistic Insights

Q. How does the 4-methoxy-phenyl substituent affect the compound’s electronic properties and reactivity?

  • Methodology: Hammett substituent constants (σ⁺) quantify electron-donating effects of the methoxy group. UV-Vis spectroscopy (λmax shifts in MeOH) and cyclic voltammetry (oxidation potentials) correlate electronic effects with redox behavior. Compare to analogs with electron-withdrawing groups (e.g., nitro) .

Q. What reaction pathways dominate during acid-catalyzed decomposition of the tert-butyl carbamate?

  • Methodology: Isotopic labeling (¹⁸O in TFA) tracks oxygen incorporation during hydrolysis. LC-HRMS identifies intermediates (e.g., tert-butyl cation or isobutylene). Kinetic isotope effects (KIEs) using DCl vs. HCl differentiate proton-transfer mechanisms .

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